molecular formula C19H16N4O3S B2773765 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 396720-57-3

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2773765
CAS No.: 396720-57-3
M. Wt: 380.42
InChI Key: UOTZHBHARDBPEH-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes a thienopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienopyrazole intermediate, followed by nitration and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide stands out due to its specific thienopyrazole core and nitrobenzamide functional group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .

Biological Activity

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyrazole class and exhibits a unique structural configuration that is believed to contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S, with a molecular weight of 315.36 g/mol. The structure consists of a thieno[3,4-c]pyrazole core linked to a nitrobenzamide moiety, which is essential for its biological activity.

Biological Activities

Research indicates that compounds in the thienopyrazole class exhibit various biological activities, including:

  • Antitumor Activity : Thienopyrazoles have shown promising results as potential anticancer agents. Studies have indicated that derivatives can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Properties : Some thienopyrazole derivatives demonstrate significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it may possess moderate to high activity against certain bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thieno[3,4-c]pyrazole Core : This core structure is crucial for the interaction with biological targets such as kinases.
  • Nitro Group : The presence of the nitro group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity.
  • Methylphenyl Substituent : The 2-methylphenyl group may influence lipophilicity and cellular uptake.

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrazole derivatives:

  • Antitumor Activity : A study demonstrated that derivatives with modifications on the thieno[3,4-c]pyrazole core exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antitumor potential .
  • Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced levels of nitric oxide and TNF-α production in macrophages.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that certain thienopyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) and EGFR
Anti-inflammatoryInhibition of nitric oxide and cytokine production
AntimicrobialDisruption of bacterial cell membrane integrity

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-5-2-3-8-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-4-7-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZHBHARDBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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